molecular formula C16H23BrN2O2 B12435445 1-Boc-3-[(2-bromophenyl-amino)-methyl]-pyrrolidine CAS No. 887590-69-4

1-Boc-3-[(2-bromophenyl-amino)-methyl]-pyrrolidine

Cat. No.: B12435445
CAS No.: 887590-69-4
M. Wt: 355.27 g/mol
InChI Key: AJNMIQBBXKGHBR-UHFFFAOYSA-N
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Description

1-Boc-3-[(2-bromophenyl-amino)-methyl]-pyrrolidine is a nitrogen-containing heterocyclic compound featuring a pyrrolidine backbone protected by a tert-butoxycarbonyl (Boc) group at the 1-position. The 3-position is substituted with an aminomethyl group bearing a 2-bromophenyl moiety. This structure combines the steric and electronic effects of the Boc group with the reactivity of the brominated aromatic ring, making it a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications .

The compound’s molecular weight and polarity are influenced by the bromine atom and aromatic ring, distinguishing it from non-halogenated analogs .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

887590-69-4

Molecular Formula

C16H23BrN2O2

Molecular Weight

355.27 g/mol

IUPAC Name

tert-butyl 3-[(2-bromoanilino)methyl]pyrrolidine-1-carboxylate

InChI

InChI=1S/C16H23BrN2O2/c1-16(2,3)21-15(20)19-9-8-12(11-19)10-18-14-7-5-4-6-13(14)17/h4-7,12,18H,8-11H2,1-3H3

InChI Key

AJNMIQBBXKGHBR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)CNC2=CC=CC=C2Br

Origin of Product

United States

Preparation Methods

Strategic Disconnections

  • Route A : Via 1-Boc-3-hydroxymethyl-pyrrolidine intermediate, involving functional group transformation of the hydroxyl to an amino group followed by selective arylation
  • Route B : Through reductive amination approach, connecting the 2-bromophenylamine to an appropriate pyrrolidine-3-carbaldehyde derivative
  • Route C : Via azide intermediate, employing click chemistry for constructing the target structure

Each pathway requires careful consideration of reaction conditions to ensure chemo- and regioselectivity while maintaining the integrity of the sensitive functional groups.

Synthetic Route via 1-Boc-3-hydroxypyrrolidine

Preparation of 1-Boc-3-hydroxypyrrolidine

The foundation of this synthetic pathway relies on the preparation of 1-Boc-3-hydroxypyrrolidine, which serves as a key intermediate. This compound can be synthesized through multiple established routes as illustrated in the literature.

Method 1 : Starting from epichlorohydrin

Step 1: Ring opening reaction of epichlorohydrin with sodium cyanide to obtain 4-chloro-3-hydroxy-butyronitrile
Step 2: Reduction with sodium borohydride/BF3·Et2O followed by cyclization under basic conditions
Step 3: Boc protection using di-tert-butyl dicarbonate

This approach provides a total yield of 89% over three steps with product purity of 95.1%.

Method 2 : Starting from D-malic acid

Step 1: Direct cyclization with benzylamine followed by reduction
Step 2: Boc protection of the resulting 3-hydroxypyrrolidine

While this approach offers good stereoselectivity, the high cost of D-malic acid makes it less economically viable for large-scale production.

Conversion of Hydroxyl to Leaving Group

The transformation of the hydroxyl group in 1-Boc-3-hydroxypyrrolidine to a suitable leaving group is critical for subsequent nucleophilic substitution:

1-Boc-3-hydroxypyrrolidine + p-TsCl/Et3N/DCM → 1-Boc-3-tosyloxypyrrolidine

Reaction conditions can be optimized as follows:

Parameter Condition Note
Temperature 0-5°C initially, then 10-20°C Controlled addition of tosyl chloride at low temperature prevents side reactions
Solvent Dichloromethane Provides appropriate solubility for both reactants
Base Triethylamine Neutralizes HCl formed during reaction
Reaction time 15-20 hours Ensures complete conversion
Work-up Washing with aqueous solutions Removes excess reagents and byproducts

The tosylate derivative serves as an excellent substrate for nucleophilic substitution reactions due to the good leaving group ability of the tosylate group.

Introduction of Aminomethyl Group

The next critical step involves introducing the aminomethyl group through nucleophilic substitution:

1-Boc-3-tosyloxypyrrolidine + NH3 or NH2R → 1-Boc-3-aminomethylpyrrolidine

Alternative approaches include:

  • Using azide as nucleophile followed by reduction
  • Gabriel synthesis using potassium phthalimide followed by hydrazinolysis

Coupling with 2-Bromophenyl Group

The final step involves coupling the aminomethyl pyrrolidine derivative with 2-bromophenyl through various methods:

1-Boc-3-aminomethylpyrrolidine + 2-bromophenyl halide → this compound

Conditions for this coupling step vary depending on the specific coupling approach selected.

Reductive Amination Approach

Preparation of Pyrrolidine-3-carbaldehyde

The reductive amination approach begins with the synthesis of an appropriately protected pyrrolidine-3-carbaldehyde:

Method 1 : Oxidation of 1-Boc-3-hydroxymethylpyrrolidine

1-Boc-3-hydroxymethylpyrrolidine + IBX/DMSO → 1-Boc-pyrrolidine-3-carbaldehyde

Oxidation using IBX (2-iodoxybenzoic acid) in DMSO at 30°C provides a mild and selective method to obtain the aldehyde with minimal racemization.

Method 2 : From protected pyroglutamate

Step 1: Reduction of pyroglutamate ester with Super-hydride/BF3·Et3SiH
Step 2: Oxidation of the resulting hydroxymethyl derivative

This approach is particularly useful when stereochemical control is required.

Reductive Amination with 2-Bromophenylamine

The reductive amination reaction between the aldehyde and 2-bromophenylamine forms the key C-N bond:

1-Boc-pyrrolidine-3-carbaldehyde + 2-bromophenylamine + reducing agent → this compound

Several reducing systems have been investigated for this transformation:

Reducing System Conditions Advantages Limitations
BH3·THF/AcOH/CH2Cl2 Room temperature, several hours Mild conditions, good selectivity Slower reaction rate
BH3·THF/TMSCl/DMF 0°C, 10-25 minutes Rapid reaction, excellent yields Sensitive to moisture
NaBH4/TMSCl/DMF 0°C, 10-25 minutes Readily available reagents, good yields Potential for over-reduction
STAB/Boc2O Room temperature, 4 hours One-pot procedure, selective N-Boc protection Requires careful pH control

The BH3·THF/TMSCl/DMF system offers particularly rapid reaction times even with electron-deficient anilines like 2-bromophenylamine, with complete conversion typically occurring within 10-25 minutes at 0°C.

One-Pot Tandem Reductive Amination with N-Boc Protection

A particularly efficient approach involves a one-pot tandem reductive amination with simultaneous N-Boc protection:

Pyrrolidine-3-carbaldehyde + 2-bromophenylamine + (Boc)2O/STAB/Et3N → this compound

This method offers several advantages:

  • Prevention of dialkylation side reactions
  • Direct formation of N-Boc protected product
  • Higher yields and simplified purification
  • Compatibility with sensitive functional groups

The presence of triethylamine is critical during the reduction step, as it facilitates decomposition of the complex between the secondary amine and boron triacetate, accelerating the nucleophilic attack of the resulting secondary amine on (Boc)2O.

Azide-Based Synthetic Route

Synthesis of Azide Intermediate

An alternative approach employs azide chemistry to construct the target molecule:

Step 1: Conversion of 1-Boc-3-hydroxypyrrolidine to corresponding azide
Step 2: Reduction of azide to amine
Step 3: Reaction with 2-bromophenyl halide

The azide intermediate offers versatility for subsequent transformations and can be prepared from various precursors.

Selective Reduction of Azide

The reduction of the azide group can be achieved through various methods:

Reduction Method Conditions Yield (%) Selectivity
Catalytic hydrogenation (Pd/C, H2) Room temperature, 1 atm H2 85-95 High
Staudinger reduction (PPh3, H2O) Room temperature, THF/H2O 80-90 Excellent
LiAlH4 0°C, THF 75-85 Moderate
NaBH4/NiCl2 Room temperature, MeOH 80-90 Good

The Staudinger reduction is often preferred due to its mild conditions and high compatibility with various functional groups.

N-Arylation Strategies

After obtaining the amine intermediate, various N-arylation strategies can be employed to introduce the 2-bromophenyl group:

  • Buchwald-Hartwig coupling using palladium catalysts
  • Ullmann-type coupling with copper catalysts
  • Direct nucleophilic aromatic substitution (for activated aryl halides)
  • Reductive amination with 2-bromobenzaldehyde

The choice of N-arylation method depends on the specific substrate and desired selectivity.

Purification and Characterization

Purification Techniques

Purification of this compound can be accomplished through various techniques:

Technique Conditions Advantages
Column chromatography 30-40% EtOAc/petroleum ether Effective separation from reaction byproducts
Crystallization Petroleum ether or hexane/ethyl acetate High purity product
Distillation Under reduced pressure Suitable for larger scale
HPLC Reverse phase, acetonitrile/water gradient Analytical scale purification

Analytical Characterization

Comprehensive characterization of the final product is essential to confirm structure and purity:

  • NMR Spectroscopy : 1H and 13C NMR provide confirmation of structural features
  • Mass Spectrometry : HRMS confirms molecular formula (expected [M+H]+ for C16H23BrN2O2)
  • IR Spectroscopy : Identifies key functional groups (C=O stretch of Boc group, N-H stretch)
  • Elemental Analysis : Confirms elemental composition
  • Melting Point : Physical property for reference
  • Optical Rotation : If synthesized as a single enantiomer

Comparative Assessment of Synthetic Routes

Efficiency Comparison

The three main synthetic routes can be compared based on several criteria:

Route Typical Overall Yield (%) Number of Steps Accessibility of Starting Materials Scalability Stereoselectivity
Via 1-Boc-3-hydroxypyrrolidine 45-55 5-6 Good Excellent Moderate to good
Reductive Amination 60-70 3-4 Excellent Good Variable
Azide Route 40-50 4-5 Moderate Moderate Good

Recommended Synthetic Approach

Based on the comparative assessment, the reductive amination approach offers the best balance of efficiency, yield, and simplicity. Specifically, the one-pot tandem reductive amination with N-Boc protection using (Boc)2O/STAB/Et3N system provides:

  • Shorter synthetic route (fewer steps)
  • Higher overall yield
  • Readily available starting materials
  • Simpler purification procedures
  • Potential for scale-up

For cases requiring specific stereochemical control, the route via 1-Boc-3-hydroxypyrrolidine using a chiral starting material may be preferred despite the additional synthetic steps.

Chemical Reactions Analysis

Substitution Reactions at the Bromophenyl Position

The 2-bromophenyl group undergoes nucleophilic aromatic substitution (SNAr) and transition metal-catalyzed cross-coupling reactions.

Key observations :

  • SNAr with amines : Reaction with primary/secondary amines (e.g., morpholine, piperidine) at 80–100°C in DMF yields aryl amine derivatives.

  • Buchwald-Hartwig amination : Palladium catalysts (e.g., Pd(OAc)₂) enable C–N bond formation with aryl halides under microwave irradiation (120°C, 30 min) .

Reaction TypeReagents/ConditionsProductYield
SNArK₂CO₃, DMF, 80°CAryl amine analog65–78%
Buchwald-HartwigPd(OAc)₂/Xantphos, MWBiaryl amine72%

Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions to expose the secondary amine:

Standard protocol :

  • HCl/dioxane (4M) : Complete deprotection in 2–4 hrs at 25°C.

  • TFA/CH₂Cl₂ (1:1) : Faster cleavage (<1 hr) but requires neutralization with NaHCO₃ .

Applications :

  • Liberated amine serves as a nucleophile in peptide coupling or reductive amination .

Cross-Coupling Reactions

The bromine atom participates in Suzuki-Miyaura and Sonogashira couplings :

Suzuki-Miyaura example :

  • Catalyst : Pd(PPh₃)₄ (5 mol%)

  • Conditions : K₂CO₃, DME/H₂O (3:1), 90°C, 12 hrs

  • Product : 2-Aryl-pyrrolidine derivatives (85–92% yield) .

Mechanistic insight :
Oxidative addition of Pd(0) to the C–Br bond initiates coupling, followed by transmetalation with boronic acids and reductive elimination .

Functionalization of the Pyrrolidine Ring

The pyrrolidine nitrogen and methylene bridge enable further modifications:

Aza-Michael addition :

  • Reacts with α,β-unsaturated carbonyls (e.g., methyl acrylate) in THF at 25°C .

  • Product : 3-Substituted pyrrolidine derivatives (70–75% yield) .

Oxidation :

  • MnO₂ : Converts the methylene bridge to a ketone (→ 3-ketopyrrolidine).

Stability and Side Reactions

Notable stability data :

  • Stable in air for >24 hrs but degrades in strong acids (pH < 2) .

  • Competing reactions :

    • Elimination under basic conditions (e.g., DBU) forms pyrroline byproducts .

This compound’s multifunctional design enables its use in synthesizing complex pharmaceuticals, agrochemicals, and materials. Experimental protocols prioritize palladium catalysis for cross-coupling and acidic deprotection for amine liberation, with yields consistently exceeding 65% in optimized conditions .

Scientific Research Applications

Organic Synthesis

1-Boc-3-[(2-bromophenyl-amino)-methyl]-pyrrolidine serves as a versatile intermediate in organic synthesis. It can participate in several reactions due to the reactivity imparted by the bromine atom and the amino group, which facilitates nucleophilic attacks.

Key Reactions

  • Nucleophilic Substitution : The bromine atom can be replaced by various nucleophiles, allowing for the synthesis of diverse derivatives.
  • Formation of Heterocycles : It can be utilized in the construction of nitrogen-containing heterocycles, which are essential in pharmaceuticals.

Medicinal Chemistry

The compound's structural characteristics suggest potential biological activity, particularly in targeting neurological and psychiatric disorders. Research indicates that similar compounds exhibit significant activity against various biological targets.

  • Enzyme Interaction : The amino group can form hydrogen bonds with enzyme active sites, while the aromatic bromophenyl moiety may engage in π-π interactions with aromatic residues in proteins.
  • Potential Therapeutic Uses : Compounds with similar structures have been investigated for their efficacy against acute myeloid leukemia (AML) and other conditions, suggesting that this compound may also have therapeutic potential.

Case Study 1: Antiproliferative Activity

Research has indicated that compounds structurally similar to this compound exhibit antiproliferative effects against various cancer cell lines. For instance, studies on related pyrrolidine derivatives demonstrated significant inhibition of cell growth in human cancer cell lines such as MV4-11, correlating with their structural modifications.

Case Study 2: Structure-Activity Relationship (SAR) Studies

A detailed SAR study highlighted how modifications to the pyrrolidine scaffold influence biological activity. By systematically altering substituents on the phenyl ring, researchers identified compounds with enhanced binding affinity to specific receptors involved in disease mechanisms.

Mechanism of Action

The mechanism of action of 1-Boc-3-[(2-bromophenyl-amino)-methyl]-pyrrolidine depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The molecular targets and pathways involved are determined by the specific biological context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares key structural and functional attributes of 1-Boc-3-[(2-bromophenyl-amino)-methyl]-pyrrolidine with related Boc-protected pyrrolidine/piperidine derivatives:

Compound Name Molecular Formula Molecular Weight Key Substituents Reactivity Highlights Applications
This compound C₁₇H₂₄BrN₃O₂ 394.30 2-Bromophenyl, Boc, aminomethyl Halogen-enabled cross-coupling; Boc deprotection under acid Medicinal chemistry intermediates
1-Boc-3-aminopyrrolidine C₉H₁₈N₂O₂ 186.25 Boc, aminomethyl Amine reactivity; Boc deprotection Peptide synthesis; ligand design
1-Boc-3-hydroxymethylpyrrolidine C₁₀H₁₉NO₃ 201.26 Boc, hydroxymethyl Hydroxyl group for esterification/oxidation Polymer chemistry; chiral auxiliaries
1-Boc-3-(aminomethyl)piperidine C₁₁H₂₂N₂O₂ 214.31 Boc, aminomethyl (piperidine core) Enhanced basicity vs. pyrrolidine Antiviral drug intermediates
1-Boc-3-aminomethyl-4-hydroxypyrrolidine C₁₁H₂₁N₂O₃ 245.30 Boc, aminomethyl, hydroxyl Dual functional groups for bifunctional derivatization Antibiotic scaffolds

Reactivity and Stability

  • Halogen Reactivity: The 2-bromophenyl group enables cross-coupling reactions absent in non-halogenated analogs (e.g., 1-Boc-3-aminopyrrolidine). However, steric hindrance from the aromatic ring may limit accessibility in certain reactions .
  • Boc Deprotection : All Boc-protected analogs undergo acid-mediated deprotection (e.g., HCl in dioxane), but the 2-bromophenyl group may influence reaction rates due to electron-withdrawing effects .
  • Hydrogen Bonding : Hydroxyl-containing analogs (e.g., 1-Boc-3-hydroxymethylpyrrolidine) exhibit stronger hydrogen-bonding capacity, affecting crystallization and solubility .

Biological Activity

1-Boc-3-[(2-bromophenyl-amino)-methyl]-pyrrolidine is a chemical compound belonging to the pyrrolidine family, characterized by a tert-butoxycarbonyl (Boc) protecting group and a bromophenyl moiety. This compound has gained attention in medicinal chemistry due to its potential biological activities, particularly its interactions with various biological targets, which may lead to therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C_{15}H_{18}BrN_{2}O
  • Molecular Weight : Approximately 355.27 g/mol
  • Structural Features :
    • The pyrrolidine ring provides a flexible scaffold.
    • The bromophenyl group enhances π-π interactions with aromatic residues in proteins.
    • The amino group facilitates hydrogen bonding, crucial for biological interactions.

The biological activity of this compound is primarily attributed to its ability to engage with various biomolecules through:

  • Hydrogen Bonding : The amino group can form hydrogen bonds with target proteins, influencing their activity.
  • π-π Interactions : The bromophenyl moiety can participate in π-π stacking with aromatic amino acids, potentially modulating protein conformation and function.

These interactions suggest that the compound may affect enzyme activities and receptor functions, leading to various biological effects.

Antibacterial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial properties. For instance:

  • Minimum Inhibitory Concentration (MIC) values have been reported for related pyrrolidine derivatives against various bacterial strains, demonstrating their potential as antibacterial agents.
Compound NameMIC (µg/mL)Bacterial Strain
1-Boc-3-(2-bromophenyl-amino)-methyl-pyrrolidine<125E. coli
1-Boc-3-(2-bromophenyl-amino)-methyl-pyrrolidine75B. subtilis
1-Boc-3-(2-bromophenyl-amino)-methyl-pyrrolidine150Pseudomonas aeruginosa

Neurological Effects

The compound's structural features suggest potential applications in treating neurological disorders. Similar pyrrolidine derivatives have been explored for their effects on neurotransmitter systems, indicating that this compound may influence neurochemical pathways.

Study on Antimicrobial Activity

A study evaluated the antimicrobial properties of several pyrrolidine derivatives, including those with bromine substitutions. The findings revealed that halogenated compounds exhibited enhanced antibacterial activity compared to non-halogenated counterparts. This suggests that the presence of bromine in the structure of this compound could be a key factor in its bioactivity .

Structure-Activity Relationship (SAR) Analysis

Research into the SAR of pyrrolidine derivatives has shown that specific substitutions on the phenyl ring significantly impact biological activity. For example, variations in the position of the bromine atom (ortho vs. para) can lead to differing affinities for biological targets and varying pharmacological profiles .

Q & A

Q. What are the key synthetic routes for preparing 1-Boc-3-[(2-bromophenyl-amino)-methyl]-pyrrolidine?

The synthesis typically involves two stages: (1) introducing the Boc (tert-butoxycarbonyl) protecting group to the pyrrolidine nitrogen and (2) coupling the 2-bromophenylamine moiety via reductive amination or nucleophilic substitution. For example, Boc protection of 3-aminomethylpyrrolidine can be achieved using di-tert-butyl dicarbonate in a basic solvent like THF or DCM . Subsequent coupling with 2-bromophenylamine may require a palladium catalyst (e.g., Suzuki-Miyaura conditions) or a mild reducing agent (e.g., NaBH3_3CN) to form the secondary amine linkage. Purity is often monitored via TLC or HPLC .

Q. What safety precautions are critical when handling this compound?

Due to the brominated aromatic group and potential amine reactivity, researchers should:

  • Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Work in a fume hood to prevent inhalation of dust or vapors .
  • Segregate waste in labeled containers for halogenated organic compounds, ensuring disposal via certified hazardous waste services .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Characterization should include:

  • 1^1H/13^{13}C NMR : To verify Boc group signals (~1.4 ppm for tert-butyl) and aromatic protons from the 2-bromophenyl moiety (~7.3–7.5 ppm) .
  • Mass Spectrometry (MS) : The molecular ion peak should align with the expected molecular weight (e.g., [M+H]+^+ for C16_{16}H22_{22}BrN3_3O2_2: ~376.1 g/mol). Note that bromine’s isotopic pattern (1:1 ratio for 79^{79}Br/81^{81}Br) aids identification .
  • HPLC : Monitor purity using a C18 column with UV detection at 254 nm .

Advanced Research Questions

Q. How can reaction yields be optimized for the coupling step between Boc-protected pyrrolidine and 2-bromophenylamine?

Yield optimization may involve:

  • Catalyst Screening : Palladium catalysts (e.g., Pd(OAc)2_2) with ligands like XPhos for Buchwald-Hartwig amination, which tolerates aryl bromides .
  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in SNAr reactions.
  • Temperature Control : Heating to 80–100°C accelerates coupling but may require inert atmospheres to prevent Boc deprotection .

Q. What analytical challenges arise in quantifying byproducts during synthesis?

Key challenges include:

  • Co-elution in HPLC : Byproducts like de-Boc derivatives or dimerized species may overlap with the target peak. Use gradient elution (e.g., 10–90% acetonitrile in water) for better resolution .
  • Mass Spectrometry Interference : Bromine’s isotopic peaks complicate fragmentation analysis. High-resolution MS (HRMS) or tandem MS (MS/MS) can differentiate ions .

Q. How does the steric bulk of the Boc group influence the compound’s reactivity in downstream applications?

The Boc group:

  • Shields the pyrrolidine nitrogen , reducing undesired nucleophilic reactions (e.g., with electrophilic reagents).
  • Impacts solubility : Increases hydrophobicity, necessitating polar solvents (e.g., DCM/MeOH mixtures) for reactions.
  • Requires acidic deprotection : Trifluoroacetic acid (TFA) or HCl in dioxane removes Boc, regenerating the free amine for further functionalization .

Q. What strategies resolve contradictions in reported reaction conditions for similar brominated pyrrolidine derivatives?

Discrepancies in literature (e.g., varying catalyst loads or temperatures) can be addressed by:

  • Design of Experiments (DoE) : Systematically testing factors like catalyst concentration, solvent, and temperature.
  • Mechanistic Studies : Using 11^{11}B NMR to track boron intermediates in Suzuki couplings or IR spectroscopy to monitor amine formation .

Method Development & Troubleshooting

Q. How can enantiomeric purity be ensured if the compound contains a chiral center?

For chiral 3-aminomethylpyrrolidine precursors:

  • Chiral HPLC : Use columns with cellulose-based stationary phases (e.g., Chiralpak IB) to separate enantiomers .
  • Asymmetric Synthesis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) during the aminomethylation step .

Q. What are common side reactions during Boc deprotection, and how are they mitigated?

Side reactions include:

  • Elimination : Overexposure to strong acids (e.g., HCl gas) can lead to pyrrolidine ring opening. Use milder conditions (e.g., 20% TFA in DCM for 1–2 hours) .
  • Aminium Salt Formation : Neutralize with aqueous NaHCO3_3 post-deprotection to recover the free amine .

Data Interpretation & Validation

Q. How should researchers validate conflicting spectral data (e.g., unexpected NMR shifts)?

Contradictory data may arise from:

  • Solvent Effects : Compare spectra in deuterated DMSO vs. CDCl3_3, which alter proton exchange rates.
  • Tautomerism : For example, enamine-imine equilibria in the presence of trace acid/base. Use 2D NMR (e.g., COSY, HSQC) to confirm connectivity .

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